3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride
Description
3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride is a seven-membered heterocyclic compound containing a sulfur atom in its thiazepane ring and a 2-methoxyphenyl substituent at the 3-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1,4-thiazepane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-14-12-6-3-2-5-10(12)11-9-15-8-4-7-13-11;/h2-3,5-6,11,13H,4,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTORBHBKHCRRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CSCCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxyphenylamine with a suitable thiol compound under acidic conditions to form the thiazepane ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which not only catalyzes the cyclization but also converts the final product into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds within the thiazepane class exhibit diverse pharmacological properties. Specifically, 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride has been investigated for:
- Cardiac Function Modulation: Similar thiazepane derivatives have shown efficacy in reducing calcium leak from ryanodine receptors (RyR2), which is crucial for cardiac function. This suggests potential applications in treating cardiac arrhythmias by enhancing calcium uptake and stabilizing cardiac myocytes .
- Antimicrobial Activity: Studies have explored the antimicrobial properties of thiazepane derivatives, showing that modifications can enhance efficacy against specific bacterial strains. This positions this compound as a candidate for developing new antimicrobial agents .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Calcium Channel Modulation: The compound may inhibit calcium leak through RyR2 and enhance calcium uptake via SERCA2a, indicating its potential in cardiovascular therapies .
- Enzyme Inhibition: It may interact with enzymes involved in metabolic pathways, influencing their activity and leading to therapeutic effects .
Case Studies
Several studies have investigated the biological effects of thiazepane derivatives:
- Cardiac Function Studies: In vitro assays using HEK-293 cells expressing RyR2 demonstrated that related thiazepane compounds could effectively reduce calcium leak and enhance SERCA2a activity. These findings indicate potential applications in treating cardiac arrhythmias .
- Antimicrobial Testing: A study assessed the antimicrobial properties of various thiazepane derivatives, revealing that certain modifications could enhance efficacy against specific bacterial strains .
- Neuropharmacological Research: Investigations into thiazepane derivatives suggest possible interactions with neurotransmitter systems, warranting further exploration into their central nervous system effects .
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from Piperazine and Piperidine Derivatives
Piperazine-Based HBK Series ()
Compounds HBK14–HBK19 share a 4-(2-methoxyphenyl)piperazine core but differ in their phenoxyalkyl side chains. For example:
- HBK14: Contains a (2,6-dimethylphenoxy)ethoxyethyl side chain.
- HBK15: Features a (2-chloro-6-methylphenoxy)ethoxyethyl group.
Key Differences :
- Ring Size: The thiazepane in 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride has a seven-membered ring, whereas HBK compounds use a six-membered piperazine.
- Substituent Effects: The methoxyphenyl group is conserved across both series, suggesting its importance in target engagement. However, HBK compounds include bulky phenoxyalkyl chains absent in the thiazepane derivative, which may influence bioavailability and blood-brain barrier penetration .
Imidazolidine Dione Derivatives ()
Compounds 9, 10, 11, 13, and 15 are imidazolidine-2,4-dione derivatives with piperazine or piperidine linkers. Notable examples:
- Compound 10 : 3-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-5-methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione (Purity: 99.04%).
- Compound 13 : Similar to 10 but with a naphthalen-2-yl group (Purity: 97.39%).
Key Differences :
- Core Structure : The imidazolidine dione core in these compounds introduces additional hydrogen-bonding sites compared to the simpler thiazepane structure.
- Substituent Diversity: While the methoxyphenyl group is shared, the imidazolidine derivatives incorporate naphthyl or cyanophenyl groups, which may enhance lipophilicity and receptor selectivity .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
- Piperazine-based compounds (e.g., HBK series) prioritize phenoxyalkyl modifications for enhanced selectivity, while imidazolidine diones focus on aryl-group diversity .
Pharmacological Implications
- Its electron-donating methoxy group may enhance binding affinity.
- Salt Forms : Like HBK compounds and imidazolidine diones, the hydrochloride salt improves aqueous solubility, a common strategy for CNS-targeting agents .
Biological Activity
3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride is a heterocyclic compound characterized by a seven-membered ring structure containing nitrogen and sulfur. Its molecular formula is C12H18ClNOS, with a molecular weight of approximately 247.8 g/mol. The presence of the methoxy group on the phenyl ring enhances its chemical properties and potential biological activities. This article reviews the biological activities associated with this compound, including pharmacological effects, mechanisms of action, and relevant case studies.
The thiazepane ring structure contributes to the compound's reactivity and potential biological interactions. The methoxy substitution on the phenyl group influences solubility and stability, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C12H18ClNOS |
| Molecular Weight | 247.8 g/mol |
| Structure Type | Heterocyclic |
| Key Functional Group | Methoxy group |
Pharmacological Activities
Research indicates that compounds within the thiazepane class exhibit diverse pharmacological properties. Specifically, this compound has shown promise in several therapeutic areas:
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Notably:
- Calcium Channel Modulation : Analogous compounds have demonstrated the ability to inhibit calcium leak from ryanodine receptors (RyR2), suggesting a similar mechanism for this compound .
- Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways, influencing their activity and leading to therapeutic effects.
Case Studies
Several studies have investigated the biological effects of thiazepane derivatives:
- Cardiac Function Studies : In vitro assays using HEK-293 cells expressing RyR2 showed that related thiazepane compounds could effectively reduce calcium leak and enhance SERCA2a activity . These findings indicate potential applications in treating cardiac arrhythmias.
- Antimicrobial Testing : A study assessed the antimicrobial properties of various thiazepane derivatives, revealing that certain modifications could enhance efficacy against specific bacterial strains .
- Neuropharmacological Research : Investigations into thiazepane derivatives have suggested possible interactions with neurotransmitter systems, warranting further exploration into their CNS effects .
Q & A
Q. What are the recommended synthetic routes for 3-(2-methoxyphenyl)-1,4-thiazepane hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursors containing a thioether linkage and a methoxyphenyl moiety. For heterocyclic systems like thiazepanes, multi-step reactions using THF as a solvent and triethylamine (EtN) as a base are common, as seen in analogous phosphazene syntheses . Key steps include:
Cyclization : Use of nucleophilic substitution or ring-closing metathesis.
Purification : Column chromatography (silica gel) to isolate the hydrochloride salt.
Validation : LC/MS to confirm molecular weight (e.g., expected [M+H]+ for CHClNOS: 290.06).
- Critical Parameters : Temperature control during cyclization (room temperature to 60°C) and stoichiometric ratios (1:1 amine:alkylating agent) to minimize byproducts.
Q. How is the purity and structural integrity of this compound validated in preclinical studies?
- Methodological Answer : Analytical workflows combine:
HPLC/LC-MS : Retention time comparison (e.g., ~4–5 minutes for similar heterocycles under reverse-phase C18 columns) and ≥97% purity thresholds .
Q. NMR Spectroscopy :
- H NMR: Methoxy protons (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–7.5 ppm), and thiazepane ring protons (δ ~2.5–3.5 ppm).
- C NMR: Methoxy carbon (δ ~55 ppm), carbonyl/aromatic carbons (δ ~110–160 ppm) .
Elemental Analysis : Confirmation of Cl content in the hydrochloride salt.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .
- Storage : In airtight containers at 2–8°C, away from oxidizers and moisture.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the phenyl ring) impact the pharmacological activity of 1,4-thiazepane derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require:
Analog Synthesis : Vary substituents (e.g., 2-methoxy vs. 4-methoxy) via regioselective alkylation .
Biological Assays : Test kinase inhibition (e.g., Cdc7/Cdk9 targets) using IC measurements, comparing to reference compounds like LDC000067 (a kinase inhibitor with a 2-methoxyphenyl group) .
- Key Finding : 2-Methoxy substitution enhances lipophilicity and target binding in related piperazine derivatives, suggesting similar trends for thiazepanes .
Q. What analytical challenges arise in resolving enantiomers or conformers of this compound?
- Methodological Answer : Chiral resolution methods include:
Chiral HPLC : Use of amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
X-ray Crystallography : Determine absolute configuration if single crystals form (requires slow evaporation from ethanol/water) .
- Pitfalls : Low solubility in nonpolar solvents may complicate crystallization.
Q. How can researchers reconcile contradictory data in solubility or stability studies of this compound?
- Methodological Answer : Address discrepancies via:
Q. Controlled Stability Tests :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; analyze degradation via LC-MS.
- Thermal Stability : Heat at 40–60°C and monitor by TGA/DSC.
Solubility Screen : Use solvents like DMSO, ethanol, or PEG-400, measuring saturation points via nephelometry .
- Example : Hydrochloride salts often exhibit higher aqueous solubility than free bases but may hydrolyze under alkaline conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
